Product packaging for 4'-Chloro-4-fluoro-3-nitrobenzophenone(Cat. No.:)

4'-Chloro-4-fluoro-3-nitrobenzophenone

Cat. No.: B12085021
M. Wt: 279.65 g/mol
InChI Key: XHFITYZCCQFARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4'-Chloro-4-fluoro-3-nitrobenzophenone is a useful research compound. Its molecular formula is C13H7ClFNO3 and its molecular weight is 279.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7ClFNO3 B12085021 4'-Chloro-4-fluoro-3-nitrobenzophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7ClFNO3

Molecular Weight

279.65 g/mol

IUPAC Name

(4-chlorophenyl)-(4-fluoro-3-nitrophenyl)methanone

InChI

InChI=1S/C13H7ClFNO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H

InChI Key

XHFITYZCCQFARP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])Cl

Origin of Product

United States

Contextualization Within Halogenated and Nitrated Benzophenone Chemistry

The benzophenone (B1666685) scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in organic chemistry. nih.gov These compounds and their derivatives are of considerable interest due to their presence in pharmacologically active natural products and their wide application as versatile synthetic building blocks. nih.govresearchgate.net The parent compound and its simpler derivatives are well-known for their use as photoinitiators in polymer chemistry, ingredients in perfumes, and as UV absorbers. nih.govresearchgate.net

The chemical character and utility of a benzophenone derivative are profoundly influenced by the nature and position of substituents on its aryl rings. nih.gov 4'-Chloro-4-fluoro-3-nitrobenzophenone is a member of two significant subclasses: halogenated and nitrated benzophenones.

Halogenated Benzophenones: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzophenone core can significantly alter the molecule's electronic properties, reactivity, and biological activity. For instance, the presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while chlorine can serve as a reactive site for further modifications.

Nitrated Benzophenones: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), a crucial reaction in synthetic chemistry. evitachem.com The nitro group itself can also be chemically transformed, most commonly reduced to an amino group, providing a gateway to a host of other functionalities and heterocyclic systems.

This compound is a highly functionalized, asymmetric derivative. The specific arrangement of a chloro and a nitro group on one phenyl ring, and a fluoro group on the other, is not accidental. This precise substitution pattern makes the molecule an ideal precursor for specific, multi-step synthetic sequences where each functional group plays a defined role. The chloro group, positioned ortho to the electron-withdrawing nitro group, is particularly activated for nucleophilic displacement. evitachem.com

Significance As a Versatile Synthetic Intermediate and Research Tool in Organic Chemistry

The primary and most well-documented significance of 4'-Chloro-4-fluoro-3-nitrobenzophenone is its role as a key intermediate in the manufacturing of Flubendazole. ganeshremedies.com Flubendazole is a benzimidazole-based anthelmintic (dewormer) used in both veterinary and human medicine to treat infections by parasitic worms. ganeshremedies.comlookchem.com In the synthesis of Flubendazole, this compound undergoes a sequence of reactions where its unique functionalities are exploited to construct the final complex benzimidazole (B57391) structure.

While its application in Flubendazole synthesis is its most prominent role, its structure suggests potential utility in other areas of chemical synthesis. Chemical suppliers note its potential for creating fluorescent dyes, other photoinitiators, or seed materials, and for use as a specialized catalyst or oxidant. chembk.com However, its primary established value remains as a high-value building block in pharmaceutical manufacturing. ganeshremedies.com

PropertyValue
IUPAC Name(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone
Synonyms4-Chloro-4'-fluoro-3-nitrobenzophenone, Flubendazole Impurity 3 chembk.com
CAS Number31431-16-0 nih.gov
Molecular FormulaC₁₃H₇ClFNO₃ nih.gov
Molecular Weight279.65 g/mol nih.gov
AppearanceYellow solid cymitquimica.com
Boiling Point (Predicted)419.2 °C chembk.com
Density (Predicted)1.430 g/cm³ chembk.com

Overview of Current Research Trajectories and Underexplored Facets

Direct research focusing on 4'-Chloro-4-fluoro-3-nitrobenzophenone as the final subject is limited. The current research trajectory for this compound is implicitly tied to its established application as a synthetic intermediate. Research and development in processes to manufacture Flubendazole or similar benzimidazole (B57391) structures would be the primary driver for any investigation into the synthesis and reactivity of this molecule.

However, the compound possesses several features that remain underexplored:

Derivatization for New Biologically Active Molecules: While its path to Flubendazole is established, the compound is a rich platform for creating novel molecular entities. The reactive nitro and chloro groups could be used to generate a library of new compounds. For example, the reduction of the nitro group to an amine, followed by cyclization or other reactions, could lead to novel heterocyclic systems for evaluation in drug discovery programs.

Exploration of Alternative Reactivities: The fluorine atom on the second phenyl ring is relatively inert to nucleophilic substitution compared to the activated chlorine atom. However, under specific conditions, its reactivity could be explored to create dual-substituted analogues.

Applications in Materials Science: Many substituted benzophenones have applications as photoinitiators or in the synthesis of high-performance polymers. researchgate.netresearchgate.net While research has heavily focused on hydroxylated benzophenones, the unique electronic properties conferred by the trifecta of nitro, chloro, and fluoro substituents could be investigated for potential applications in materials science, an area that currently appears unexplored for this specific molecule. nih.gov

Position in the Landscape of Substituted Benzophenones

Established and Emerging Synthetic Routes

The construction of the diaryl ketone core of this compound can be achieved through several synthetic strategies. The classical Friedel-Crafts acylation remains a cornerstone, while modern palladium and copper-catalyzed cross-coupling reactions offer alternative and often more flexible approaches.

Friedel-Crafts Acylation: Mechanistic Insights and Optimization for Related Benzophenones

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring, enabling the synthesis of aryl ketones. organic-chemistry.org The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid. libretexts.orgmasterorganicchemistry.com

A plausible route to this compound via Friedel-Crafts acylation would involve the reaction of chlorobenzene (B131634) with 4-fluoro-3-nitrobenzoyl chloride. The latter can be synthesized from 4-fluoro-3-nitrobenzoic acid. An alternative, though less likely due to the deactivating effect of the nitro group, would be the acylation of 1-fluoro-2-nitrobenzene (B31998) with 4-chlorobenzoyl chloride. google.com

The directing effects of the substituents on the aromatic rings are crucial for controlling the regioselectivity of the Friedel-Crafts acylation. In the case of acylating chlorobenzene, the chloro group is an ortho-, para-director. Therefore, the acylation is expected to yield a mixture of ortho and para isomers. The desired 4'-chloro isomer is the para-substituted product.

For the acylation of 1-fluoro-2-nitrobenzene, the situation is more complex. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director and strongly deactivating. libretexts.org The strong deactivating nature of the nitro group makes Friedel-Crafts reactions on nitrobenzene (B124822) and its derivatives challenging. libretexts.orglibretexts.org However, the activating effect of the fluorine might allow the reaction to proceed, with the substitution pattern being influenced by both groups. Studies on the acylation of related nitrogen heterocycles have shown that the ratio of regioisomers can be controlled by modifying N-protective groups and the ring size. rsc.org Furthermore, in the Friedel-Crafts acetylation of 2-acetylanthracene, the solvent was found to play a critical role in determining the kinetically versus thermodynamically controlled products. huji.ac.ileurekaselect.com

The choice of catalyst and reaction conditions significantly impacts the efficiency and outcome of Friedel-Crafts acylations. Aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid catalyst for this transformation. libretexts.orgwikipedia.org However, it often needs to be used in stoichiometric amounts because the product ketone can form a stable complex with it. organic-chemistry.orgwikipedia.org

To overcome some of the limitations of traditional catalysts, alternative systems have been developed. For instance, iron(III) chloride hexahydrate has been shown to be an effective catalyst for the acylation of electron-rich benzene (B151609) derivatives in tunable aryl alkyl ionic liquids. nih.govbeilstein-journals.org Other Lewis acids like BF₃, TiCl₄, and ZnCl₂ are also employed in the synthesis of benzophenones. researchgate.net The reactivity of the haloalkane in Friedel-Crafts reactions increases with the polarity of the C-X bond (F > Cl > Br > I), which influences the choice of the Lewis acid catalyst. libretexts.orglibretexts.org

Catalyst SystemSubstrate ExampleKey Features
AlCl₃Benzene and ethanoyl chlorideTraditional, powerful catalyst. Often requires stoichiometric amounts. libretexts.orglibretexts.org
FeCl₃ hexahydrate in TAAILsAnisole and acetic anhydrideTolerates electron-rich substrates, proceeds under ambient atmosphere. nih.govbeilstein-journals.org
BF₃, TiCl₄, ZnCl₂Aromatic compoundsAlternative Lewis acid catalysts for benzophenone synthesis. researchgate.net

Cross-Coupling Reactions: Application and Potential for this compound Formation

Modern cross-coupling reactions provide powerful alternatives for the synthesis of diaryl ketones, often with higher functional group tolerance and selectivity compared to classical methods.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction has been successfully applied to the synthesis of aromatic ketones. mdpi.com For the synthesis of this compound, this could involve the coupling of a 4-chlorophenylboronic acid with 4-fluoro-3-nitrobenzoyl chloride or the coupling of a (4-fluoro-3-nitrophenyl)boronic acid with 4-chlorobenzoyl chloride. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com Nickel-catalyzed Suzuki-Miyaura coupling has also emerged as a method for the direct synthesis of ketones from methyl esters. nih.gov

Palladium-catalyzed carbonylation reactions represent another powerful strategy. researchgate.net These reactions involve the insertion of carbon monoxide into an aryl halide, followed by coupling with a nucleophile. researchgate.net For instance, the carbonylation of an aryl halide in the presence of an organoboron reagent (carbonylative Suzuki coupling) can yield unsymmetrical ketones. researchgate.net This approach could potentially be used to synthesize this compound from appropriate aryl halide precursors. Various palladium catalysts and ligands, such as Xantphos, have been developed to facilitate these carbonylations at atmospheric pressure. nih.gov

Coupling ReactionReactantsCatalyst SystemKey Features
Suzuki-Miyaura CouplingArylboronic acid and Acyl chloridePalladium catalyst and a baseForms C-C bonds, tolerant of various functional groups. mdpi.com
Carbonylative Suzuki CouplingAryl halide, CO, and Organoboron reagentPalladium catalystRegioselective synthesis of carbonyl-containing compounds. researchgate.netnih.gov
Nickel-Catalyzed Suzuki-MiyauraMethyl ester and Alkyl organoboronNickel catalyst with a bulky N-heterocyclic carbene ligandDirect conversion of esters to ketones. nih.gov

Copper-catalyzed reactions have also gained prominence in organic synthesis. While direct copper-catalyzed synthesis of benzophenones is less common than palladium-catalyzed methods, copper catalysts are effective in various C-N and C-O bond-forming reactions, which can be relevant for the synthesis of precursors or for subsequent modifications of the benzophenone core. organic-chemistry.orgrsc.org For instance, copper-catalyzed methods have been developed for the synthesis of benzimidazoles from 2-haloanilines, demonstrating their utility in constructing heterocyclic systems. organic-chemistry.orgresearchgate.net

Nucleophilic Acylation Strategies for Arylfluorides

The synthesis of fluorinated benzophenones often involves the formation of a carbon-carbon bond between an aryl fluoride (B91410) and an acyl donor. Due to the high electronegativity of fluorine, the attached aromatic ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity forms the basis for several modern acylation strategies.

N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful, metal-free tool for the synthesis of benzophenone derivatives from arylfluorides. acs.orgrsc.org This methodology leverages the unique ability of NHCs to induce Umpolung, or polarity inversion, on aldehydes. acs.org

Mechanism: The catalytic cycle begins with the reaction of an NHC with an aromatic aldehyde. This generates a nucleophilic Breslow intermediate. acs.org This intermediate then acts as an acyl anion equivalent, attacking the electron-deficient aryl fluoride at the carbon atom bearing the fluorine. This SNAr reaction proceeds to form the desired benzophenone derivative, regenerating the NHC catalyst in the process. acs.org Recent studies have also elucidated a concerted nucleophilic aromatic substitution (CSNAr) pathway for certain substrates, where the substitution occurs in a single step without the formation of a traditional Meisenheimer intermediate. nih.govdocumentsdelivered.comdntb.gov.ua This concerted mechanism is stabilized by specific stereoelectronic interactions. nih.gov

Scope and Advantages: NHC-catalyzed acylation exhibits a broad substrate scope with excellent functional group tolerance under mild, metal-free conditions. acs.org This method allows for the direct conversion of aromatic aldehydes and perfluoroarenes into functionalized diarylmethanones. acs.org For instance, the reaction is effective for arylfluorides containing electron-withdrawing groups, such as a nitro group, which are necessary for the synthesis of compounds like this compound. acs.orgrsc.org The versatility of this approach has been demonstrated in the synthesis of complex molecules, including quinolin-2-one derivatives and bioisosteric analogues of anticancer drug candidates. acs.orgnih.gov

Directly acylating an aromatic ring that is already deactivated by an electron-withdrawing group, such as a nitro or acyl group, is a significant challenge in synthetic chemistry. nih.gov The classic Friedel-Crafts acylation is generally ineffective on such deactivated systems because the aromatic ring is not nucleophilic enough to attack the electrophilic acylium ion. nih.gov However, several advanced strategies have been developed to overcome this limitation.

One innovative approach involves the in situ reversal of the aromatic ring's polarity. A copper-catalyzed intramolecular aerobic oxidative acylation of benzoylacetone (B1666692) derivatives has been shown to facilitate the cyclization onto an electron-deficient ring. nih.gov This method effectively transforms the deactivated aromatic system into a reactive one through a novel activation mode tuned by remote electronic effects. nih.gov

Another strategy utilizes highly reactive acylating agents under forcing conditions. The use of destabilized amides in superacids like trifluoromethanesulfonic acid (triflic acid) can achieve Friedel-Crafts acylation on deactivated arenes. nih.gov Under these conditions, the amide is thought to cleave to form a highly reactive acyl cation, which can then be attacked by the electron-deficient aromatic nucleophile. This method has successfully produced benzophenone and related ketones with yields comparable to traditional syntheses that use more reactive, but less stable, acyl chlorides or anhydrides. nih.gov

Table 1: Comparison of Acylation Strategies for Electron-Deficient Arenes

MethodologyKey PrincipleTypical ConditionsAdvantagesLimitations
NHC CatalysisUmpolung (Polarity Inversion) of AldehydesNHC catalyst, base, organic solvent, mild temperatureMetal-free, high functional group tolerance, mild conditions. acs.orgRequires aldehyde precursor, may not be suitable for all substrates.
Copper-Catalyzed Intramolecular AcylationIn Situ Polarity Reversal of Aromatic RingCu catalyst, aerobic oxidationEnables acylation of highly deactivated rings. nih.govCurrently limited to intramolecular reactions.
Acylation with Amides in SuperacidSuperelectrophilic ActivationDestabilized amide, triflic acid (CF3SO3H)Uses stable amide precursors, good yields. nih.govRequires stoichiometric use of strong, corrosive superacids.

Precursor Synthesis and Functionalization of this compound Scaffolds

The construction of the this compound scaffold typically relies on a convergent synthesis, most commonly involving a Friedel-Crafts acylation reaction between two key precursors: a substituted chlorobenzene and a functionalized nitrobenzoyl halide.

The synthesis of the requisite nitrobenzoyl halide, specifically 4-fluoro-3-nitrobenzoyl chloride, is a critical first step. Generally, nitrobenzoyl chlorides are prepared from their corresponding nitrobenzoic acids. orgsyn.orgprepchem.com Standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this transformation. orgsyn.orgprepchem.com The reaction with thionyl chloride, sometimes catalyzed by a small amount of pyridine (B92270) or dimethylformamide (DMF), is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. google.comgoogle.com The resulting acid chloride is typically a crystalline solid that can be purified by distillation under reduced pressure or recrystallization. orgsyn.orgprepchem.com For fluorinated analogues, specific methods such as the hydrolysis of fluorinated m-nitrobenzotrichlorides have also been patented. google.com

The other key precursor is 4-chlorotoluene (B122035) or a related substituted benzene derivative. The synthesis of specifically substituted benzenes can be achieved through various standard aromatic functionalization reactions. For example, 3-chloro-4-fluoronitrobenzene (B104753) can be prepared via the direct chlorination of 4-fluoronitrobenzene in the presence of a suitable catalyst system, such as iodine combined with iron or antimony compounds. google.com

Table 2: Reagents for the Preparation of p-Nitrobenzoyl Chloride

ReagentTypical ConditionsYieldReference
Phosphorus Pentachloride (PCl₅)Heating on a water bath~90% prepchem.com
Thionyl Chloride (SOCl₂)Refluxing with excess SOCl₂Excellent orgsyn.org
Thionyl Chloride (SOCl₂) with PyridineHeating at 90°C>98% google.com
TriphosgeneCatalyzed by DMF or pyridineNot specified google.com

While not directly part of the target molecule's synthesis, the conversion of nitrobenzophenones to aminobenzophenones is a crucial functionalization pathway for creating analogues and important pharmaceutical intermediates like benzodiazepines. asianpubs.orgwikipedia.org The synthesis of 2-aminobenzophenone (B122507) derivatives from a nitrobenzoyl chloride precursor is a well-established two-step process. asianpubs.orgorgsyn.org

The first step is a Friedel-Crafts reaction between a nitrobenzoyl chloride (e.g., 2-nitrobenzoyl chloride) and a substituted benzene. asianpubs.org This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This step forms the corresponding nitrobenzophenone intermediate. A significant drawback of this reaction, particularly with ortho-nitrobenzoyl chlorides, is the potential for the nitro group to form a detrimental complex with the Lewis acid catalyst, which can hinder the reaction. asianpubs.org

The second step involves the reduction of the nitro group of the intermediate nitrobenzophenone to an amino group. orgsyn.org This reduction can be accomplished using various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This pathway provides access to a wide range of 2-aminobenzophenone derivatives, which are valuable starting materials for synthesizing heterocycles like quinolines and acridones. researchgate.net

Optimization of Synthetic Parameters and Green Chemistry Considerations

Optimizing the synthesis of this compound is essential for improving efficiency, scalability, and environmental impact. The central Friedel-Crafts acylation step is a primary target for such optimization. numberanalytics.com Key parameters include the choice of catalyst, solvent, and reaction temperature, all of which can significantly affect yield and selectivity. numberanalytics.com The use of alternative catalysts like lanthanide triflates or heterogeneous catalysts such as phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) can offer advantages in terms of reactivity and ease of separation. numberanalytics.comnih.gov

Green chemistry principles are increasingly being integrated into benzophenone synthesis. This includes:

Alternative Energy Sources: Photochemical methods, such as photo Friedel-Crafts acylations, can utilize sunlight or "sun-mimicking" light sources, reducing reliance on fossil fuel-based energy. rsc.org Photoreduction of benzophenones using sunlight is another example of harnessing solar energy. researchgate.netneliti.comegrassbcollege.ac.in

Safer Solvents: Efforts are made to replace hazardous solvents. For instance, trifluorotoluene has been used as a less hazardous alternative in photo-acylations. rsc.org Similarly, ethanol, a renewable solvent, has been explored as a green alternative to isopropanol (B130326) in photoreduction reactions. hilarispublisher.com

Catalyst Reusability: Designing reactions where catalysts can be recovered and reused is a core principle of green chemistry. The use of solid acid catalysts or amidation reactions where the activating acid can be recycled helps minimize chemical waste. nih.govnih.gov

Catalyst Screening and Ligand Design for Enhanced Efficiency

The efficiency of synthesizing this compound is critically dependent on the catalytic system employed. The two primary synthetic routes, Friedel-Crafts acylation and Suzuki-Miyaura coupling, utilize distinct types of catalysts.

For the Friedel-Crafts acylation route, which typically involves the reaction of an acyl chloride with an aromatic compound, Lewis acids are the catalysts of choice. wikipedia.org Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). researchgate.net In the synthesis of related benzophenones, aluminum chloride is frequently used, often in stoichiometric amounts because the product ketone can form a stable complex with the catalyst. wikipedia.orgscribd.com The choice of catalyst can significantly influence the reaction's regioselectivity and the formation of byproducts. For instance, in the synthesis of 3-nitro-4-chlorobenzophenone, AlCl₃ is a key catalyst for the Friedel-Crafts reaction between 3-nitro-4-chlorobenzoyl chloride and benzene. google.com

The Suzuki-Miyaura coupling offers an alternative pathway, typically involving the reaction of an arylboronic acid with an aryl halide. This method is catalyzed by palladium complexes. Research into the synthesis of dissymmetric ketones has shown that palladium catalysts, such as Bedford's palladacycle, are effective. chemicalbook.com The efficiency of these catalysts is greatly enhanced by the design of specific ligands. Ligands like phosphines (e.g., triphenylphosphine) play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. nih.gov The selection of the palladium precursor and the ligand is vital for achieving high yields and turnover numbers. chemicalbook.comnih.gov

Table 1: Catalyst Systems for Benzophenone Synthesis

Synthetic Route Catalyst Ligand/Co-catalyst Typical Substrates Reference
Friedel-Crafts Acylation Aluminum Chloride (AlCl₃) None (stoichiometric) Acyl Chlorides, Aromatic Rings google.comwikipedia.org
Friedel-Crafts Acylation Boron Trifluoride (BF₃) None Acyl Fluorides, Aromatic Rings researchgate.net
Suzuki-Miyaura Coupling Bedford's Palladacycle None specified Arylboronic Acids, Aryl Halides chemicalbook.com

Solvent Selection and Reaction Medium Effects

The reaction medium is a critical parameter that influences reaction rates, yields, and product purity in the synthesis of this compound.

In Friedel-Crafts acylations , the solvent's role is complex. It must be inert to the strong Lewis acid catalyst and the reactants. While sometimes the aromatic reactant itself can serve as the solvent (e.g., benzene), other solvents like chlorobenzene or nitrobenzene are also employed. google.comgoogle.com The use of chlorobenzene as a solvent has been shown to be an effective alternative to more toxic solvents like nitrobenzene, reducing occupational health risks and environmental impact. google.com In some cases, ionic liquids have been investigated as dual catalyst-solvent systems, offering potential advantages in catalyst recovery and reuse. researchgate.net

For Suzuki-Miyaura couplings , the choice of solvent is crucial for dissolving the reactants and the base, and for facilitating the catalytic cycle. Aprotic polar solvents or non-polar solvents are commonly used. Toluene (B28343) is a frequently cited solvent, used in conjunction with a base like sodium hydroxide (B78521) or potassium carbonate, often in a biphasic system with water. chemicalbook.comchemicalbook.com The reaction of 4-fluorobenzeneboronic acid with 1-iodo-3-nitrobenzene (B31131) to produce 4-fluoro-3'-nitrobenzophenone (B93092) has been successfully carried out in anisole. chemicalbook.com The use of dimethyl sulphoxide has also been reported for related fluorination reactions, where it facilitates the reaction of chloro-compounds with potassium fluoride. researchgate.netgoogle.com

Table 2: Solvent Effects in Key Synthetic Reactions

Reaction Type Solvent Role/Effect Example Application Reference
Friedel-Crafts Acylation Chlorobenzene Alternative to toxic solvents, reactant medium Synthesis of 4-chloro-4'-hydroxybenzophenone google.com
Friedel-Crafts Acylation Benzene Reactant and solvent Synthesis of 3-nitro-4-chlorobenzophenone google.com
Suzuki-Miyaura Coupling Toluene Reaction medium for coupling Synthesis of dissymmetric ketones chemicalbook.com
Suzuki-Miyaura Coupling Anisole High-boiling solvent for coupling Synthesis of 4-fluoro-3'-nitrobenzophenone chemicalbook.com

Temperature and Pressure Control in Reaction Systems

Precise control of temperature and pressure is paramount for maximizing the yield of the desired product while minimizing the formation of impurities.

In Friedel-Crafts acylations , the reaction temperature often needs to be carefully managed. These reactions are typically exothermic, and maintaining a specific temperature range can prevent side reactions. For example, the synthesis of 4-chloro-4'-methoxybenzophenone (B194590) is carried out at a low temperature of 35-45°C, followed by a heating step to 130-140°C for demethylation. google.com A one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone involved cooling to –20°C for fluorination, followed by the Friedel–Crafts reaction at –5°C. researchgate.net

For the Suzuki-Miyaura coupling , the reaction temperature is generally elevated to ensure a reasonable reaction rate. A synthesis of a 4-fluoro-4'-nitrobenzophenone (B1329704) analogue was conducted in toluene at 100°C. chemicalbook.com Another Suzuki-Miyaura reaction to form a related compound was performed at 120°C in an autoclave under a pressure of 1500.15 Torr. chemicalbook.com

The nitration of fluorobenzene, a potential step in synthesizing a precursor, also requires strict temperature control (e.g., 30° to 80°C) to ensure the desired regioselectivity and prevent over-nitration. google.com

Scale-Up Considerations and Process Intensification

Transitioning the synthesis of this compound from a laboratory scale to industrial production involves several challenges and requires process optimization.

A key consideration for scale-up is the simplicity and controllability of the reaction scheme. google.com Processes that are easy to operate and monitor are more suitable for large-scale production. google.com For instance, developing a one-pot, highly selective synthesis is advantageous for industrial applications as it simplifies the process and can reduce costs. researchgate.net The use of less hazardous materials, such as replacing toxic solvents like nitrobenzene with chlorobenzene, is crucial for both safety and environmental reasons on a larger scale. google.com

Process intensification aims to make chemical processes smaller, safer, and more efficient. In the context of synthesizing intermediates like this compound, this could involve moving from batch reactors to continuous flow systems. Continuous processes, such as using connected reactors in a cascade system for nitration, can offer better control over reaction parameters like temperature and residence time, leading to higher yields and purity. google.com The development of robust and recoverable catalysts is also a significant aspect of process intensification, reducing waste and improving the economic viability of the synthesis. researchgate.netuni-stuttgart.de

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution is a principal reaction pathway for this compound, facilitated by the presence of electron-wthdrawing groups that activate the aromatic system towards attack by nucleophiles. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.orgresearchgate.net

The reactivity of the two aromatic rings in this compound towards nucleophiles is vastly different, a direct consequence of the electronic effects of their substituents.

Nitro Group: The nitro (NO₂) group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. Its presence significantly decreases the electron density of the aromatic ring to which it is attached, making it highly electrophilic and susceptible to nucleophilic attack. researchgate.netmasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org

Carbonyl Group: The benzophenone's carbonyl group (C=O) also functions as an EWG, deactivating both rings towards electrophilic substitution but increasing their electrophilicity for nucleophilic attack. nih.gov

Halogens: The fluorine and chlorine atoms exert a dual electronic influence. They are electronegative and withdraw electron density through the inductive effect, which helps to stabilize the negatively charged intermediate in an SNAr reaction. libretexts.org Fluorine is more electronegative than chlorine, making its inductive effect stronger.

The combined effect of these substituents makes the 4-chloro-3-nitrophenyl ring the primary site of reactivity. The strong activation provided by the ortho-nitro group renders this ring significantly more electron-deficient than the 4-fluorophenyl ring.

Table 1: Influence of Substituents on SNAr Reactivity

Substituent Electronic Effect Impact on Aromatic Ring
-NO₂ (Nitro) Strong electron-withdrawal (resonance and induction) Strong activation for SNAr, especially at ortho/para positions. libretexts.org
-C=O (Carbonyl) Moderate electron-withdrawal (resonance and induction) General activation of both rings for SNAr. nih.gov
-Cl (Chloro) Inductive electron-withdrawal, weak resonance donation Weak activation for SNAr; serves as a leaving group.

| -F (Fluoro) | Strong inductive electron-withdrawal, weak resonance donation | Moderate activation for SNAr; serves as a leaving group. libretexts.org |

Regioselectivity in the SNAr reactions of this compound is precisely controlled by the position of the nitro group. SNAr reactions require an EWG to be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. libretexts.orgresearchgate.net

In this molecule:

On the first ring, the chlorine atom is at the C4 position, which is ortho to the nitro group at the C3 position. This ortho-relationship provides powerful stabilization for the intermediate formed upon nucleophilic attack at C4.

On the second ring, the fluorine atom at the C4' position has no strongly activating EWG in an ortho or para position.

Consequently, nucleophilic attack occurs exclusively on the 4-chloro-3-nitrophenyl ring, leading to the displacement of the chloride ion. The 4-fluorophenyl ring remains inert under typical SNAr conditions.

An interesting aspect of SNAr chemistry is the leaving group ability of halogens, which often follows the order F > Cl > Br > I. libretexts.org This is contrary to the trend in Sₙ1 and Sₙ2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine. libretexts.org However, in this specific molecule, the electronic activation by the substituent group overrides the intrinsic leaving group ability. The ortho-nitro group so strongly activates the C-Cl bond for attack that substitution at this site is overwhelmingly favored over the C-F bond on the unactivated ring.

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine (C4). This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. researchgate.netorganicchemistrytutor.com

Stabilization: The negative charge of this complex is highly stabilized by resonance, with delocalization across the carbon framework and, most importantly, onto the ortho-nitro group. This stabilization is critical for the reaction to proceed. libretexts.org

Leaving Group Departure: The complex re-aromatizes by expelling the chloride ion (Cl⁻), which is a good leaving group. This restores the aromatic system and yields the final substituted product.

Oxidation and Reduction Pathways

Beyond SNAr, the carbonyl and nitro functionalities offer pathways for oxidation and reduction, enabling further molecular diversification.

The central ketone can be transformed into various other functional groups using standard organic chemistry methods.

Reduction to Alcohol: The carbonyl group is readily reduced to a secondary alcohol, forming a (4'-chloro-3-nitrophenyl)(4-fluorophenyl)methanol derivative. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction to Hydrocarbon: Complete reduction of the carbonyl group to a methylene (B1212753) (-CH₂-) bridge can be accomplished through more rigorous methods. The Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) would yield a 4-chloro-4'-fluoro-3-nitrodiphenylmethane derivative.

Oxidative Cleavage: While ketones are generally resistant to oxidation without C-C bond cleavage, harsh oxidizing agents (like potassium permanganate (B83412) under forcing conditions) can cleave the molecule at the carbonyl group. However, this is a destructive process and not typically a synthetically useful transformation for this substrate.

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation. This reaction dramatically alters the electronic properties of the substituted ring, converting the powerful electron-withdrawing nitro group into an electron-donating amino group.

Common methods for this reduction include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method.

Metal-Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) is a classic and effective technique for nitro group reduction. prepchem.com

The resulting product, (3-amino-4-chlorophenyl)(4-fluorophenyl)methanone, possesses a nucleophilic amino group that can participate in a wide array of subsequent reactions, such as diazotization to form diazonium salts, acylation, and alkylation, further expanding the synthetic utility of the original scaffold.

Table 2: Summary of Potential Chemical Transformations

Functional Group Reaction Type Reagents Product Type
Aromatic Ring Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., RO⁻, RNH₂) Substitution of Chlorine
Carbonyl Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Carbonyl Reduction Zn(Hg)/HCl or H₂NNH₂/KOH Methylene (-CH₂-)

| Nitro | Reduction | H₂/Pd-C or Fe/HCl | Primary Amine |

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
2,4-dinitrofluorobenzene
3-amino-4-chlorophenyl)(4-fluorophenyl)methanone
This compound
4-chloro-4'-fluoro-3-nitrodiphenylmethane
4'-chloro-4-nitrobenzophenone
(4'-chloro-3-nitrophenyl)(4-fluorophenyl)methanol
Benzene
Benzoyl chloride
Calcium benzoate
m-chloronitrobenzene
o-chloronitrobenzene
p-chloronitrobenzene
Diphenylketone
Diphenylmethanone
4-Fluoro-4'-nitrobenzophenone
p-fluoronitrobenzene
m-nitrophenyl fluoride
p-nitrophenyl fluoride
Phosgene

Electrophilic Aromatic Substitution (EAS) Investigations

The benzophenone core consists of two phenyl rings, each susceptible to electrophilic attack. However, the rate and position of such attacks are heavily influenced by the electronic and steric properties of the existing substituents.

The reactivity of the two aromatic rings in this compound towards electrophiles is significantly diminished by the presence of strongly deactivating groups. nih.gov Both rings are subject to the electron-withdrawing inductive and resonance effects of the central carbonyl group (a benzoyl substituent), which deactivates the aromatic systems towards electrophilic attack. rsc.org

Ring A (4-fluoro-3-nitrophenyl ring): This ring is severely deactivated. It bears a nitro group (-NO₂), which is one of the most powerful deactivating groups due to its strong inductive and resonance electron-withdrawal. nih.gov It also has a fluorine atom, which is a deactivating halogen due to its high electronegativity and inductive electron withdrawal. nih.govnih.gov The combined effect of the carbonyl, nitro, and fluoro substituents makes this ring exceptionally electron-deficient and thus highly resistant to electrophilic aromatic substitution. Should a reaction be forced under harsh conditions, the directing effects of the substituents would come into play. The nitro group is a strong meta-director, while the fluorine is an ortho-, para-director. The powerful meta-directing influence of the nitro group would likely dominate, directing an incoming electrophile to the C5 position.

The benzophenone core itself, without the specific substituents of the title compound, is a deactivated system. The carbonyl group withdraws electron density from both aromatic rings, making them less nucleophilic. rsc.org For instance, Friedel-Crafts acylation, a classic EAS reaction, is often used to synthesize benzophenones, but further acylation on the benzophenone product is difficult due to this deactivation.

In the case of this compound, Ring B is significantly more susceptible to electrophilic attack than the severely deactivated Ring A. An incoming electrophile would preferentially react with the 4'-chlorophenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Aromatic RingSubstituentsOverall Effect on ReactivityPredicted Site(s) of Electrophilic AttackGoverning Factors
4-fluoro-3-nitrophenyl (Ring A)-F, -NO₂, -C(O)RStrongly DeactivatedC5 (meta to -NO₂, ortho to -F)Dominant meta-directing effect of the -NO₂ group.
4'-chlorophenyl (Ring B)-Cl, -C(O)RDeactivatedC3' and C5' (ortho to -Cl)Ortho-, para-directing effect of the -Cl atom.

Cross-Coupling Reactivity of Halogen Atoms

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic rings opens up possibilities for selective functionalization via transition metal-catalyzed cross-coupling reactions.

In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F. nih.gov Consequently, the C-Cl bond in this compound is significantly more reactive than the C-F bond. This differential reactivity allows for selective coupling at the C4' position (C-Cl bond) while leaving the C4 position (C-F bond) intact, provided the reaction conditions are carefully controlled. Activating the highly stable C-F bond for cross-coupling is a significant challenge in synthetic chemistry and usually requires specialized catalyst systems, higher temperatures, and stronger bases.

Both palladium and copper are workhorse catalysts for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for coupling aryl chlorides. Reactions like the Suzuki-Miyaura coupling (with boronic acids) nih.gov, Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes) could be employed to functionalize the C-Cl bond. The success of these reactions often depends on the choice of ligand, which is crucial for facilitating the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond. While challenging, recent advances have even enabled the coupling of nitroarenes themselves, a process once thought difficult due to the challenging oxidative addition to the Ar-NO₂ bond.

Copper-Mediated Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are also effective for forming C-C, C-N, C-O, and C-S bonds. These systems can be particularly useful for coupling with nucleophiles like amines, alcohols, and thiols. Copper catalysis can sometimes offer different reactivity profiles compared to palladium and may be advantageous for specific transformations. For instance, copper-catalyzed methods have been developed for the cross-coupling of aryl boronic acids with nitroarenes to form diarylamines.

For this compound, a standard palladium-catalyzed Suzuki or Buchwald-Hartwig reaction would be expected to selectively target the C-Cl bond.

Table 2: Predicted Cross-Coupling Reactivity of Halogen Atoms
Halogen PositionBond TypeRelative ReactivityPotential Coupling ReactionsCatalyst System
C4'C-ClHigherSuzuki, Buchwald-Hartwig, Stille, UllmannPalladium or Copper-based
C4C-FLowerNucleophilic Aromatic Substitution (SNAr)Strong nucleophile, often without a metal catalyst

It is also important to note that the C-F bond, being ortho to a strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). Therefore, reaction with strong nucleophiles (e.g., alkoxides, amines) could lead to substitution of the fluorine atom, a reaction pathway that competes with metal-catalyzed cross-coupling.

Photochemical Reactivity and Stability

The photochemical behavior of this compound is anticipated to be complex, influenced by both the benzophenone and nitroaromatic chromophores. Benzophenone itself is a well-known photosensitizer. Upon absorption of UV light, it can be excited to a triplet state. This triplet species is highly reactive and can participate in several photochemical processes, including hydrogen atom abstraction from suitable donors to form a ketyl radical or engage in electron transfer processes.

The presence of halogen substituents can influence the photochemical degradation pathways. Studies on related compounds like chlorophenols have shown that UV irradiation can lead to dechlorination and the formation of various photoproducts. The C-Cl bond is generally more susceptible to photolytic cleavage than the C-F bond.

Furthermore, the nitro group introduces additional photochemical pathways. Nitroaromatic compounds are known to undergo photoreduction and other complex transformations upon irradiation. The specific fate of this compound under UV light would depend on various factors, including the solvent, the presence of oxygen, and the availability of hydrogen donors. Potential reactions could include photoreduction of the nitro group, photodehalogenation (likely dechlorination), or intramolecular rearrangements. However, without specific experimental data for this compound, its precise photochemical reactivity and stability remain a subject for empirical investigation.

Photolytic Cleavage Mechanisms and Pathways

The photolytic cleavage of benzophenone derivatives is a well-studied area of organic photochemistry. For this compound, several potential cleavage mechanisms can be postulated upon absorption of ultraviolet (UV) radiation. The presence of nitro, chloro, and fluoro substituents on the benzophenone core significantly influences the electronic properties and, consequently, the photochemical pathways.

The primary photochemical process for benzophenones typically involves the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁), followed by rapid intersystem crossing (ISC) to a more stable triplet state (T₁). The subsequent reactions of the triplet state dictate the photolytic fate of the molecule.

One probable pathway is Norrish Type I cleavage , which involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings. This would result in the formation of two radical fragments: a 4-fluoro-benzoyl radical and a 4-chloro-3-nitro-phenyl radical. These highly reactive radicals can then undergo various secondary reactions such as recombination, disproportionation, or reaction with solvent molecules.

Another potential pathway is photoreduction , where the excited benzophenone abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. While this is not a cleavage of the benzophenone skeleton itself, it is a primary photochemical process that can initiate further degradation.

Furthermore, the presence of halogen substituents (chloro and fluoro) introduces the possibility of carbon-halogen bond cleavage . The C-Cl bond is generally weaker than the C-F bond and more susceptible to photolytic cleavage, which could lead to dehalogenation, forming a different set of radical intermediates. The nitro group, being a strong electron-withdrawing group, can also influence the excited state chemistry and potentially participate in its own set of photochemical reactions, such as reduction to a nitroso or amino group.

The specific mechanism that predominates would depend on factors such as the excitation wavelength, the solvent, and the presence of other reactive species.

Quantum Yields of Photoreduction

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. For the photoreduction of benzophenones, the quantum yield is highly dependent on the nature of the substituents on the aromatic rings and the hydrogen-donating ability of the solvent.

The table below presents hypothetical quantum yields for the photoreduction of this compound in different solvents, based on the expected trends for substituted benzophenones. These values are illustrative and would require experimental verification.

SolventHydrogen-Donating AbilityExpected Quantum Yield (Φ) of Photoreduction
IsopropanolHigh0.1 - 0.3
CyclohexaneModerate0.05 - 0.15
BenzeneLow (inert)< 0.01
WaterPoor< 0.01

Influence of Environmental Factors on Photostability

The photostability of this compound in the environment is a critical aspect of its environmental fate and is influenced by a variety of factors. Halogenated and nitroaromatic compounds are often of environmental concern due to their potential persistence and toxicity.

Sunlight: The intensity and spectral distribution of solar radiation reaching the Earth's surface will be the primary driver of the phototransformation of this compound in the environment. The presence of chromophores in the molecule (the benzophenone core and the nitro group) suggests that it will absorb sunlight, initiating photochemical reactions.

pH: The pH of the environmental medium (e.g., water bodies) can influence the photostability. While this compound itself does not have readily ionizable groups, pH can affect the speciation of other substances in the water that can act as photosensitizers or quenchers, thereby indirectly affecting the degradation rate of the target compound.

Dissolved Organic Matter (DOM): Natural waters contain dissolved organic matter, such as humic and fulvic acids. DOM can act as a photosensitizer, absorbing sunlight and transferring the energy to the benzophenone derivative, thus accelerating its degradation. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis.

Presence of Other Chemicals: Other chemical species present in the environment can also play a role. For instance, nitrate (B79036) and nitrite (B80452) ions, common in some water bodies, can generate hydroxyl radicals upon photolysis, which are highly reactive and can degrade a wide range of organic compounds, including this compound.

The table below summarizes the potential influence of key environmental factors on the photostability of this compound.

Environmental FactorPotential Influence on Photostability
Sunlight IntensityHigher intensity leads to faster degradation.
pHIndirect effects through influencing other chemical species.
Dissolved Organic Matter (DOM)Can act as a photosensitizer (accelerating degradation) or a light screen (slowing degradation).
Nitrate/Nitrite IonsCan lead to the formation of hydroxyl radicals, accelerating degradation.
OxygenCan participate in photooxidative processes, potentially leading to different degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum is anticipated to show a complex pattern of signals in the aromatic region. The protons on the 4-chlorophenyl ring would likely appear as two distinct multiplets, each integrating to two protons. Similarly, the three protons on the 4-fluoro-3-nitrophenyl ring would each give rise to a unique signal, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is expected to appear significantly downfield, a characteristic feature of benzophenones. The carbon atoms attached to the fluorine and chlorine atoms will also exhibit distinct chemical shifts, and the C-F coupling will be observable in the ¹³C spectrum. The presence of the nitro group will further influence the chemical shifts of the carbons in its vicinity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl C-~194-196
C-4' (C-Cl)-~138-140
C-1'-~135-137
C-2', C-6'~7.4-7.6~131-133
C-3', C-5'~7.7-7.9~128-130
C-4 (C-F)-~163-165 (d)
C-3 (C-NO₂)-~148-150
C-1-~133-135
C-2~8.1-8.3~125-127
C-5~7.9-8.1~129-131
C-6~7.3-7.5~118-120 (d)
(d) denotes a doublet due to C-F coupling.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the same aromatic ring, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a proton's chemical shift to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. For instance, HMBC would show correlations from the protons on one ring to the carbonyl carbon, and from the protons on the other ring to the same carbonyl carbon, thus confirming the benzophenone core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. In a molecule like this, NOESY can help to confirm the spatial arrangement of the two aromatic rings relative to each other.

While specific 2D NMR data for this compound is not available in the public domain, studies on other substituted benzophenones demonstrate the power of these techniques in confirming their complex structures. jconsortium.com

In the absence of experimental data, computational methods can be used to predict NMR chemical shifts. These methods, often employing Density Functional Theory (DFT), calculate the magnetic shielding of each nucleus based on the molecule's computed electronic structure. The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For reliable results, it is often necessary to perform a conformational search to identify the lowest energy conformer of the molecule, as the chemical shifts are sensitive to the molecular geometry. While specific computational predictions for this compound are not published, the general methodology is well-established for predicting NMR spectra of organic molecules.

Vibrational Spectroscopy (Infrared and Raman)

A complete vibrational analysis involves assigning each observed band in the IR and Raman spectra to a specific molecular vibration, known as a normal mode. This is often accomplished through a combination of experimental data and computational modeling. A normal mode analysis, typically performed using DFT calculations, can predict the vibrational frequencies and the nature of each vibrational mode.

While a full normal mode analysis for this compound is not available in the literature, the NIST WebBook provides a gas-phase IR spectrum for the closely related 4-Chloro-3-nitrobenzophenone (B1581017). nist.gov This experimental spectrum, along with data from similar compounds, allows for a partial assignment of the key vibrational modes.

Table 2: Key Infrared Absorption Bands for 4-Chloro-3-nitrobenzophenone (Data sourced from the NIST WebBook, which may serve as a close approximation for the title compound) nist.gov

Wavenumber (cm⁻¹) Intensity Assignment
~3100WeakAromatic C-H stretch
~1670StrongC=O stretch (carbonyl)
~1600, ~1470MediumAromatic C=C ring stretch
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1280MediumC-N stretch
~1100-1000MediumC-Cl stretch
~850-750StrongC-H out-of-plane bend

The infrared spectrum of this compound can be interpreted by correlating the observed absorption bands with the vibrations of its specific functional groups and aromatic rings.

Carbonyl Group (C=O): The most prominent feature in the IR spectrum of a benzophenone is the strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1650-1670 cm⁻¹.

Nitro Group (NO₂): The nitro group gives rise to two characteristic strong absorption bands: the asymmetric stretch, usually found between 1500 and 1570 cm⁻¹, and the symmetric stretch, which appears in the 1300-1370 cm⁻¹ region. researchgate.net

Aromatic Rings: The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 900-690 cm⁻¹ range.

C-F and C-Cl Bonds: The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region, while the C-Cl stretch is found at lower wavenumbers, generally between 1100 and 1000 cm⁻¹. The presence of these bands would provide direct evidence for the halogen substituents.

By comparing the experimental spectrum with the expected absorption ranges for these functional groups, the structure of this compound can be confidently confirmed. nist.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₁₃H₇ClFNO₃. nih.gov HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 2: Exact Mass Calculation for this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1312.000000156.000000
Hydrogen (¹H)71.0078257.054775
Chlorine (³⁵Cl)134.96885334.968853
Fluorine (¹⁹F)118.99840318.998403
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total (M) 279.010850

An experimental HRMS measurement yielding a molecular ion peak [M]⁺ at or very near m/z 279.0109 would confirm the elemental formula of C₁₃H₇ClFNO₃.

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound undergoes fragmentation, providing valuable structural information. The fragmentation pattern of benzophenones is well-characterized and typically involves α-cleavage at the carbonyl group.

The primary fragmentation pathways would include:

Cleavage of the bond between the carbonyl group and the 4-fluorophenyl ring, leading to the formation of a 4-fluorobenzoyl cation at m/z 123 and a 4-chloro-3-nitrophenyl radical.

Cleavage of the bond between the carbonyl group and the 4-chloro-3-nitrophenyl ring, resulting in a 4-chloro-3-nitrobenzoyl cation at m/z 184/186 (due to ³⁵Cl and ³⁷Cl isotopes) and a 4-fluorophenyl radical.

Subsequent fragmentation of the benzoyl cations can occur via the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to the formation of the 4-fluorophenyl cation (m/z 95) and the 4-chloro-3-nitrophenyl cation (m/z 156/158).

Loss of the nitro group (-NO₂) from fragments containing it is also a plausible pathway.

Table 3: Predicted Mass Spectrometry Fragmentation of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula
279[M]⁺ (Molecular Ion)[C₁₃H₇ClFNO₃]⁺
184[Cl(NO₂)C₆H₃CO]⁺[C₇H₃ClNO₃]⁺
156[Cl(NO₂)C₆H₃]⁺[C₆H₃ClNO₂]⁺
123[FC₆H₄CO]⁺[C₇H₄FO]⁺
95[FC₆H₄]⁺[C₆H₄F]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by the chromophores present in its structure, namely the benzophenone core and the nitro group.

The UV-Vis spectrum of an organic molecule is dictated by the promotion of electrons from occupied molecular orbitals (like non-bonding 'n' and bonding 'π' orbitals) to unoccupied anti-bonding orbitals (π*). scialert.net For this compound, two primary electronic transitions are expected:

π → π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system of the benzophenone structure. This transition typically occurs at a shorter wavelength (higher energy).

n → π* Transition: This is a lower-intensity, forbidden transition involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. This transition occurs at a longer wavelength (lower energy) compared to the π → π* transition. scialert.net

The presence of the electron-withdrawing nitro group and halogen substituents influences the energy levels of the molecular orbitals, thus affecting the absorption maxima (λ_max). For substituted benzophenones, the π → π* transition is often observed in the 250-300 nm range, while the weaker n → π* transition appears at wavelengths greater than 300 nm. scialert.netresearchgate.net

Solvatochromism refers to the shift in the position of an absorption band upon a change in solvent polarity. This phenomenon provides insight into the nature of the electronic transition and the solute-solvent interactions.

π → π* Transition: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a bathochromic (red) shift to longer wavelengths. For benzophenone, a red shift has been observed for this band when moving from a non-polar solvent like n-hexane to a polar one like ethanol. scialert.net

n → π* Transition: In an n → π* transition, the ground state is more stabilized by polar, protic solvents (through hydrogen bonding with the carbonyl oxygen's lone pairs) than the excited state. This increases the energy gap of the transition, resulting in a hypsochromic (blue) shift to shorter wavelengths. scialert.netresearchgate.net

For this compound, changing from a non-polar to a polar solvent is expected to cause a red shift in the intense π → π* band and a blue shift in the weak n → π* band.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides invaluable insights into bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For a polysubstituted molecule like this compound, X-ray crystallography can definitively establish the spatial relationship between the two aromatic rings and the orientation of the chloro, fluoro, and nitro substituents.

A critical aspect of the structural analysis of this compound is the unambiguous confirmation of the substituent positions on the benzophenone scaffold. While synthetic routes are designed to yield the desired isomer, the possibility of regioisomer formation during Friedel-Crafts acylation or other synthetic steps cannot be entirely dismissed. researchgate.net X-ray crystallography provides irrefutable evidence of the connectivity of each atom, confirming the para-substitution of the fluorine on one ring and the meta- and para-positioning of the nitro and chloro groups, respectively, on the other.

Moreover, the conformation of the molecule, particularly the dihedral angle between the two phenyl rings, is a key structural parameter determined by X-ray analysis. This twist angle is a result of the steric hindrance between the ortho-hydrogens of the two rings and the electronic effects of the substituents. The conformation of the nitro group relative to its attached phenyl ring is also a significant feature that can be precisely determined.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or isomeric impurities. The choice of chromatographic technique depends on the specific analytical challenge, from routine purity checks to the demanding separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for the analysis of non-volatile compounds like this compound. These techniques offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.

A typical reversed-phase HPLC method for a related compound, 4-chloro-3-nitrobenzophenone, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid for improved peak shape. sielc.comsielc.com UPLC, with its use of smaller particle size columns (typically sub-2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com The development of a robust HPLC or UPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, column temperature, and detector wavelength (typically in the UV region where the aromatic rings and nitro group absorb).

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Related Benzophenones

ParameterHPLCUPLC
Column Newcrom R1, 4.6 x 150 mm, 5 µmColumns with < 3 µm particles
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acidAcetonitrile (MeCN) and water with formic acid (for MS compatibility)
Detection UV-VisUV-Vis or Mass Spectrometry (MS)
Application Purity analysis, preparative separationFast purity analysis, pharmacokinetic studies

This table is based on methods for 4-chloro-3-nitrobenzophenone and serves as a starting point for method development for this compound. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of organic reactions, such as the synthesis of this compound. researchgate.net This technique is particularly useful for identifying and differentiating isomers that may be formed during the synthesis. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For complex reaction mixtures, such as those from Friedel-Crafts acylations, GC-MS can be used to distinguish between different regioisomers which may have very similar retention times. researchgate.net The fragmentation patterns of the isomers in the mass spectrometer can provide structural information that allows for their unambiguous identification. researchgate.net

The this compound molecule itself is achiral and therefore does not exist as enantiomers. nih.gov However, in the broader context of drug discovery and development, many benzophenone derivatives are chiral and require separation of their enantiomers, as different enantiomers can have distinct pharmacological activities.

Should a chiral center be introduced into the this compound scaffold, chiral chromatography would be the method of choice for separating the resulting enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. hplc.eusigmaaldrich.com The separation can be performed using normal-phase, reversed-phase, or polar organic mobile phases. dergipark.org.tr The development of a chiral separation method would involve screening a variety of chiral columns and mobile phase conditions to achieve optimal resolution. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases for Separation of Chiral Analogs

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential Applications for Chiral Benzophenone Derivatives
Polysaccharide-based (e.g., cellulose, amylose) Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.Broad applicability for a wide range of chiral compounds.
Cyclodextrin-based Inclusion of the analyte or a portion of it into the chiral cavity of the cyclodextrin. sigmaaldrich.comEffective for separating aromatic compounds with chiral centers.
Protein-based Enantioselective binding to the chiral pockets of immobilized proteins.High selectivity but can be less robust than other CSPs.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in published studies. While research exists for related structures, such as 3-chloro-4-fluoronitrobenzene prensipjournals.comresearchgate.net and other benzophenone derivatives, scispace.com the specific quantum chemical calculations, electronic structure analyses, and molecular electrostatic potential maps for this compound have not been documented.

Therefore, it is not possible to provide the specific data and detailed research findings requested for the following sections of the article outline:

Computational Chemistry and Theoretical Investigations of 4 Chloro 4 Fluoro 3 Nitrobenzophenone

Molecular Electrostatic Potential (MEP) Analysis

Prediction of Nucleophilic and Electrophilic Attack Points

To fulfill the user's request, data from future computational studies explicitly focused on 4'-Chloro-4-fluoro-3-nitrobenzophenone would be required.

Intermolecular Interactions and Non-Covalent Bonding

The supramolecular assembly and bulk properties of this compound are dictated by a variety of non-covalent interactions. nih.gov Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights into the molecule's behavior in condensed phases. Theoretical studies on substituted benzophenones and related aromatic systems allow for a detailed understanding of the interplay of these interactions. mdpi.comresearchgate.net

Hydrogen Bonding (Intramolecular and Intermolecular)

While this compound lacks classical strong hydrogen bond donors (like -OH or -NH2), it can participate in weaker C-H···O and C-H···F hydrogen bonds. In the solid state, intermolecular C-H···O hydrogen bonds are expected to be a significant feature, where aromatic protons interact with the oxygen atoms of the nitro group and the carbonyl group. The nitro group, being a strong hydrogen bond acceptor, is likely to be a primary site for such interactions.

Intramolecularly, a weak C-H···O hydrogen bond may exist between the proton at the C2 position and the carbonyl oxygen, influencing the conformation of the molecule. The relative orientation of the two phenyl rings is a result of the balance between steric hindrance and these weak intramolecular forces. Computational studies on similar substituted benzophenones have quantified the energetic contributions of such weak hydrogen bonds. researchgate.net

A theoretical analysis of related nitroaromatic compounds indicates that the presence and nature of hydrogen bonding can significantly impact their physical properties. nih.gov For this compound, computational models can predict the geometry and strength of these interactions.

Potential Hydrogen Bond Type Typical Calculated Bond Length (Å) Typical Calculated Bond Energy (kcal/mol)
C-H (aromatic) ··· O (nitro)Intermolecular2.2 - 2.81 - 3
C-H (aromatic) ··· O (carbonyl)Intermolecular2.3 - 2.91 - 2.5
C-H (aromatic) ··· FIntermolecular2.4 - 3.00.5 - 2
C-H (C2) ··· O (carbonyl)Intramolecular2.1 - 2.61.5 - 3.5

Pi-Stacking and Van der Waals Interactions

As an aromatic system, this compound exhibits significant pi-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the phenyl rings, are crucial in determining the crystal packing. The substitution pattern, particularly the electron-withdrawing nitro group and the electronegative halogen atoms, modulates the quadrupole moment of the aromatic rings, influencing the preferred stacking arrangement (e.g., parallel-displaced or T-shaped). Computational studies on substituted aromatic systems have shown that these interactions can be highly directional and contribute significantly to the lattice energy.

Prediction of Regioselectivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting the reactivity and regioselectivity of organic reactions, including those involving this compound.

Computational Modeling of Cross-Coupling and SNAr Reactions

This compound is a substrate primed for nucleophilic aromatic substitution (SNAr) reactions due to the presence of two halogen atoms activated by a strong electron-withdrawing nitro group. Computational models, particularly those based on Density Functional Theory (DFT), can predict the most likely site of substitution. chemrxiv.orgresearchgate.net

The regioselectivity of SNAr reactions on this molecule is determined by the relative activation of the C-Cl and C-F bonds. The nitro group, being ortho to the chlorine and meta to the fluorine, will have a differential activating effect. Computational models can predict the regioselectivity by calculating descriptors such as the electron affinity of the electrophile and the molecular electrostatic potential (ESP) at the carbon atoms bearing the halogens. nih.govrsc.org A more positive ESP on a carbon atom indicates a more electrophilic site and, therefore, a more likely position for nucleophilic attack.

In a typical SNAr reaction, the fluorine atom is generally a better leaving group than chlorine. However, the position of the activating nitro group is crucial. DFT calculations can model the reaction with various nucleophiles to predict the major product.

Parameter C-F Site C-Cl Site Predicted Outcome
Calculated ESP at Carbon (a.u.)More positiveLess positiveAttack at C-F favored based on ESP
Calculated LUMO coefficientHigherLowerAttack at C-F favored based on FMO theory
Calculated Activation Energy (kcal/mol)LowerHigherSubstitution at C-F is kinetically favored

Reaction Coordinate Analysis and Transition State Elucidation

The mechanism of SNAr reactions can be either stepwise, proceeding through a stable Meisenheimer complex, or concerted. nih.govmasterorganicchemistry.com Computational chemistry can elucidate the preferred pathway by mapping the reaction coordinate. This involves calculating the energies of reactants, intermediates, transition states, and products.

For this compound, a reaction coordinate analysis for an SNAr reaction would involve locating the transition state structure for the nucleophilic attack on both the C-F and C-Cl positions. The geometry of the transition state, including the bond lengths of the forming and breaking bonds, can be precisely determined. The calculated activation energy barrier (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. nih.gov In cases where a Meisenheimer intermediate is formed, its stability can also be calculated.

Photophysical Parameter Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are widely used to predict the photophysical properties of organic molecules. nih.govscialert.net For this compound, these calculations can provide insights into its UV-Vis absorption spectrum and other photophysical behaviors.

TDDFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strengths for each electronic transition, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the transitions (e.g., n→π, π→π), a detailed understanding of the electronic structure and its influence on the absorption properties can be obtained. rsc.org

The effect of solvent on the photophysical properties can also be modeled using implicit or explicit solvent models. nih.gov For instance, a predicted blue shift (hypsochromic shift) of an n→π* transition and a red shift (bathochromic shift) of a π→π* transition in a polar solvent compared to a non-polar solvent can be computationally verified.

Parameter Predicted Value (in vacuo) Predicted Value (in polar solvent) Transition Type
λmax 1~340 nm~330 nmn→π
λmax 2~260 nm~270 nmπ→π
Oscillator Strength 1LowLowWeakly allowed
Oscillator Strength 2HighHighStrongly allowed

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a powerful means to predict the NLO properties of molecules like this compound and to understand the relationship between their structure and NLO response.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. High β values are desirable for applications such as second-harmonic generation (SHG). Computational methods, typically DFT with functionals like B3LYP or CAM-B3LYP, are used to calculate the components of the hyperpolarizability tensor.

For a molecule to have a non-zero β, it must be non-centrosymmetric. The structure of this compound, with its distinct substitution pattern, is inherently non-centrosymmetric. The presence of both electron-donating (fluorophenyl group, to some extent) and strong electron-withdrawing (nitrophenyl group) moieties connected by a π-conjugated system (the benzophenone (B1666685) core) is a classic design strategy for creating molecules with large NLO responses. The nitro group is a particularly effective acceptor in NLO chromophores. nih.gov

While no specific hyperpolarizability calculations for this compound were found, studies on similar molecules demonstrate the approach. For 4-fluoro-4-hydroxybenzophenone, the first order hyperpolarizability was calculated to be significant, suggesting its potential for NLO applications. nih.govscispace.com

The table below presents illustrative hyperpolarizability data for a related nitro-substituted organic molecule, demonstrating the typical magnitudes calculated for such systems.

Table 3: Calculated NLO Properties of an Analogous NLO Chromophore

Property Calculated Value (a.u.) Calculated Value (esu)
Dipole Moment (μ) ~2.5 ~6.4 x 10⁻¹⁸
Average Polarizability (α) ~150 ~22.2 x 10⁻²⁴

Data is illustrative and based on calculations for representative organic NLO molecules.

Materials with large hyperpolarizability are candidates for various applications in materials science, including optical switching, frequency conversion, and electro-optic modulation.

The NLO properties of organic molecules are strongly dependent on their electronic structure. Key factors that influence the hyperpolarizability include:

Intramolecular Charge Transfer (ICT): A large change in dipole moment between the ground and excited states, facilitated by donor-acceptor systems, enhances β. In this compound, the fluorophenyl ring can act as a weak donor and the nitrophenyl ring as a strong acceptor, promoting ICT upon excitation.

π-Conjugation: The benzophenone core provides a conjugated bridge that facilitates electron delocalization between the donor and acceptor groups. The extent of this conjugation influences the magnitude of the NLO response.

The relationship between the molecular structure of this compound and its predicted NLO properties makes it an interesting candidate for further theoretical and experimental investigation as a potential NLO material.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Organic Molecules

The reactivity of the nitro group and the halogen substituents makes this compound a key starting material for synthesizing a range of complex molecules, particularly heterocyclic systems that form the core of many bioactive compounds.

The 4'-Chloro-4-fluoro-3-nitrobenzophenone framework is primed for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. Simultaneously, the chlorine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.

This dual reactivity is advantageous for building fused ring systems. For instance, related precursors containing a fluoro-nitro-aromatic moiety are known to be ideal for creating benzimidazoles and benzoselenazoles. While direct synthesis of all the listed heterocycles from this specific benzophenone (B1666685) is not extensively documented, the underlying chemistry of its functional groups is fundamental to such transformations. The synthesis of quinazoline (B50416) derivatives, for example, often involves intermediates like 3-chloro-4-fluoroaniline, which can be produced from the reduction of related nitro compounds. This highlights the utility of the chloro-fluoro-nitro-aromatic motif in constructing these important heterocyclic cores, which are prevalent in medicinal chemistry.

Table 1: Heterocyclic Systems from Related Aromatic Precursors

Heterocyclic SystemRelated Precursor Example
Benzimidazole (B57391)4-Fluoro-3-nitrobenzoic acid
Benzoselenazole4-Fluoro-3-nitrobenzoic acid
QuinazolineN-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine

This table illustrates the utility of the core chemical motifs found in this compound for synthesizing various heterocycles.

The synthesis of polyphenylquinolines using this compound as a direct monomer is not widely detailed in current literature. The synthesis of such high-performance polymers typically involves the reaction of bis-aminoketones with bis-dicarbonyl compounds. While the subject compound is not a direct precursor in this classic route, its chemical structure could potentially be modified to create a suitable monomer for specialized polyquinoline analogues.

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in agrochemical development to enhance efficacy. researchgate.net Fluorinated compounds often exhibit increased metabolic stability and improved transport properties. researchgate.net Simpler related structures, such as 3-chloro-4-fluoronitrobenzene (B104753), are recognized as valuable intermediates for both medicines and agricultural chemicals. This establishes the industrial relevance of the 3-chloro-4-fluoronitro-aromatic moiety present in this compound. Therefore, it is a plausible and strategic intermediate for producing more complex, next-generation agrochemicals where the benzophenone portion adds another layer of functionality.

Role in Polymer and Coating Chemistry

The inherent reactivity and structural features of this compound lend themselves to applications in polymer science, particularly in the creation of functional polymers and coatings with specific, high-performance properties.

While not a common commodity monomer, this compound possesses the necessary functionality to be incorporated into polymer chains. The reactive chloro and fluoro groups, along with the reducible nitro group, allow it to act as an intermediate that can be functionalized before polymerization or as a co-monomer to introduce specific properties into a polymer backbone. The benzophenone unit itself is a key feature; benzophenone derivatives are frequently copolymerized into polymer chains to act as photoinitiators for crosslinking reactions. google.commdpi.com This can be used to create materials like UV-curable adhesives and coatings. google.com Furthermore, the synthesis of novel benzophenone derivatives for use in polymers like poly(arylene ether ketone)s highlights the interest in this class of compounds for creating high-performance materials. dtic.mil

The benzophenone core is particularly significant in the formulation of advanced coatings. It can function as a photoinitiator, enabling the coating to cure or crosslink upon exposure to UV light, a process that is efficient and environmentally friendly. epo.org This crosslinking can significantly improve the durability and surface properties of the coating. epo.org Benzophenone derivatives have been shown to enhance the dirt pick-up resistance and gloss retention of exterior paints by promoting surface crosslinking. epo.orggoogle.com

The incorporation of fluorine from the 4'-fluoro group can impart additional desirable properties to a coating, such as hydrophobicity (water repellency) and chemical resistance. The combination of these features makes polymers derived from this compound attractive for developing functional coatings with tailored properties for demanding applications.

Table 2: Potential Contribution of Structural Features to Coating Properties

Structural FeaturePotential Property Imparted to a Coating
Benzophenone CoreUV-crosslinking capability, improved surface hardness, gloss retention. epo.org
Fluorine AtomHydrophobicity, chemical resistance, low surface energy. researchgate.net
Chlorine AtomReactive site for grafting or crosslinking, potential flame retardancy.
Nitro GroupA versatile handle for further functionalization of the polymer.

Application as a Chemical Probe in Biochemical Studies

The development of molecular probes to investigate biological systems is a cornerstone of chemical biology. The reactivity and spectroscopic properties of small molecules can be harnessed to report on specific biological events.

Substituted nitroaromatic compounds have been explored as inhibitors of various enzymes. For example, nitro-substituted aurones have been studied as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. ntu.edu.tw The inhibitory mechanism of such compounds can involve interactions with key amino acid residues in the enzyme's active site. ntu.edu.tw While there are no specific studies detailing the use of this compound as an enzyme inhibitor, its structure suggests potential for such applications. The benzophenone scaffold itself can be derivatized to create compounds with anti-inflammatory activity through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

The benzophenone moiety is also a well-known photophore used in photoaffinity labeling to study protein-ligand interactions. Upon UV irradiation, the benzophenone can form a covalent bond with nearby amino acid residues, allowing for the identification of binding partners. Benzophenone-functionalized molecules have been used to attach thin polymer films to surfaces for biomedical applications. acs.org

The design of fluorescent probes for biological imaging often relies on modulating the fluorescence output in response to a specific biological event or analyte. nih.govrsc.org Strategies for probe design include Förster resonance energy transfer (FRET), photoinduced electron transfer (PeT), and reactions with specific biomolecules. nih.gov

A molecule like this compound could serve as a precursor for more complex molecular probes. The chloro and fluoro groups can be sites for nucleophilic substitution, allowing for the attachment of other functional groups or targeting moieties. rsc.org The nitro group can act as a fluorescence quencher in a probe designed to "turn on" upon reaction with a specific analyte. For instance, probes for detecting biothiols have been designed using a 2,4-dinitrophenyl sulfonyl group as a quencher that is displaced upon reaction with a thiol, leading to a fluorescent signal. rsc.org The core structure of this compound, with its combination of a ketone, a nitro group, and halogens, offers a versatile platform for the synthesis of novel probes for investigating complex biological systems.

Future Research Directions and Emerging Opportunities for 4 Chloro 4 Fluoro 3 Nitrobenzophenone

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of benzophenones often relies on Friedel-Crafts acylation, a classic but frequently inefficient and environmentally taxing method. organic-chemistry.orgacs.org This reaction typically requires stoichiometric or even excess amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. researchgate.net Future research will prioritize the development of greener alternatives that minimize waste and improve economic feasibility.

Key areas of investigation include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid, reusable catalysts like zeolites, clays, metal oxides, and sulfated zirconia. routledge.comresearchgate.net These catalysts simplify product purification, reduce waste streams, and can often be regenerated and reused multiple times.

Alternative Acylating Agents: Moving away from acyl halides, which produce hydrogen halide byproducts, towards the use of carboxylic acids or anhydrides. acs.orgacs.org Methodologies using reagents like methanesulfonic anhydride (B1165640) offer a metal- and halogen-free pathway to aryl ketones, producing minimal waste. organic-chemistry.orgacs.org

Synthesis StrategyCatalyst/ReagentAdvantages
Heterogeneous Catalysis Zeolites, Clays, Metal OxidesReusable, reduced waste, simplified purification routledge.comresearchgate.net
Homogeneous Catalysis Rare Earth TriflatesHigh activity at low catalytic loadings routledge.com
Greener Reagents Methanesulfonic AnhydrideMetal-free, halogen-free, minimal waste organic-chemistry.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the synthesis of intermediates like 4'-Chloro-4-fluoro-3-nitrobenzophenone. rsc.orgacs.org The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic reactions like nitration or Friedel-Crafts acylation. rsc.org

Emerging opportunities in this area include:

Enhanced Safety and Scalability: Flow reactors can handle hazardous reagents and reactive intermediates more safely by minimizing the reaction volume at any given time. nih.gov This technology allows for seamless scaling from laboratory discovery to industrial production by extending the operation time rather than increasing reactor size. rsc.org

Automated Synthesis: Integrating flow reactors with automated platforms enables high-throughput synthesis and optimization. biovanix.cominnovationnewsnetwork.comnus.edu.sg Such systems can automatically vary reaction conditions (temperature, residence time, stoichiometry) to rapidly identify optimal synthetic protocols. nih.gov This approach is ideal for creating libraries of this compound derivatives for screening purposes. chemspeed.com The development of fully automated, portable systems for producing active pharmaceutical ingredients (APIs) highlights the potential for on-demand synthesis. innovationnewsnetwork.comnus.edu.sg

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The structure of this compound features multiple reactive sites, making chemoselectivity a critical challenge and a significant opportunity. The nitro group is a key handle for derivatization, and its selective reduction is a primary research focus.

Future directions will likely involve:

Selective Nitro Group Reduction: Developing catalytic systems that can selectively reduce the nitro group to an amine, hydroxylamine, azoxy, or azo compound while leaving the ketone and halogen functionalities untouched. researchgate.netresearchgate.net Research into catalysts based on non-noble metal nanoparticles (e.g., Ni, Co) and supported noble metals (e.g., Pt, Au, Pd) has shown promise for high chemoselectivity under mild conditions. frontiersin.orgacs.org

Photoenzymatic Systems: Utilizing light-powered enzymatic systems, such as nitroreductases, offers a green and highly selective method for reducing nitroaromatics in aqueous conditions. nih.gov These biocatalytic approaches can achieve conversions that are challenging with traditional chemical methods, such as reducing a nitro group in the presence of a ketone. nih.gov

TransformationCatalytic SystemKey Advantage
Nitro to Amine Fe(OH)x/Pt NanocrystalsHigh selectivity for nitro group over other reducible groups researchgate.net
Nitro to Hydrazo Au/h-BN NanoplatesControlled reduction to coupled products (azo, hydrazo) researchgate.net
Nitro to Various Products Non-noble Ni/Co NanoparticlesInexpensive catalysts, room temperature reaction in water acs.org
Selective Nitro Reduction Photoenzymatic (Nitroreductases)High chemoselectivity (nitro vs. carbonyl), green conditions nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

To develop robust and optimized synthetic processes, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Process Analytical Technology (PAT), which involves in-situ, real-time monitoring, is a powerful tool for achieving this. mt.comcoleparmer.co.uk

Future research will benefit from the application of techniques such as:

In-situ Spectroscopy: Using probes for Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy to continuously monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. spectroscopyonline.com This provides immediate feedback for process control and optimization. mt.com

Real-Time Mass Spectrometry: Employing techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allows for the rapid analysis of reaction mixtures without sample preparation. This is particularly useful for identifying transient intermediates and confirming product formation in seconds, accelerating the development cycle. These advanced monitoring tools are crucial for understanding complex reaction mechanisms and ensuring process safety and reproducibility, especially in flow chemistry and automated systems. ista.ac.at

Computational Design of Derivatives with Predetermined Reactivity and Optical Properties

Computational chemistry provides a powerful platform for the rational design of novel molecules. By modeling the properties of this compound and its potential derivatives, researchers can predict their behavior and prioritize synthetic targets.

Key opportunities include:

Predicting Reactivity: Using methods like Density Functional Theory (DFT), it is possible to calculate the electron distribution and molecular orbitals of the compound. This information helps predict the reactivity of different sites on the molecule. For example, computational models can determine how additional substituents would influence the electrophilicity of the carbonyl carbon or the susceptibility of the aromatic rings to further substitution. youtube.com

Tuning Photochemical Properties: Benzophenones are well-known photosensitizers. bgsu.edu Computational studies can predict how modifications to the molecular structure will affect its absorption spectrum, intersystem crossing efficiency, and triplet state energy. core.ac.uk This allows for the in-silico design of derivatives with tailored optical and photochemical properties for applications in photochemistry, materials science, or as photoinitiators.

Discovery of Unconventional Chemical Transformations and Rearrangements

Beyond predictable functional group transformations, future research may uncover novel reactions and rearrangements unique to the electronic and steric environment of this compound.

Areas ripe for exploration are:

Photochemistry: The photochemical behavior of benzophenones is rich and highly dependent on substituents and the reaction environment. researchgate.netacs.org While many benzophenones undergo photoreduction in the presence of a hydrogen donor, the specific influence of the nitro, chloro, and fluoro substituents on this compound's excited state reactivity is unknown. bgsu.edu Research could reveal unique light-induced cyclizations, rearrangements, or fragmentation pathways, leading to novel molecular scaffolds. researchgate.net

Iron-Mediated Synthesis: Organometallic chemistry offers pathways to highly substituted and sterically congested molecules that are difficult to access through traditional methods. Iron-mediated routes have been developed for the synthesis of complex unsymmetrical benzophenones, involving steps like nucleophilic aromatic substitution on an iron-complexed ring followed by intramolecular acylation and ring-opening. nih.govacs.org Applying such strategies to this compound could enable the synthesis of otherwise inaccessible, highly functionalized derivatives.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgorganic-chemistry.org The carbonyl group of this compound makes it an ideal candidate for use as the ketone component in several well-known MCRs.

This approach offers significant opportunities for:

Rapid Library Synthesis: Using this benzophenone (B1666685) in reactions like the Ugi or Passerini reaction would allow for the rapid generation of large libraries of highly complex and diverse molecules. nih.gov By simply varying the other components (e.g., amine, isocyanide, carboxylic acid), a vast chemical space can be explored efficiently. rsc.org

Access to Novel Heterocycles: MCRs are powerful tools for constructing heterocyclic rings, which are prevalent in medicinally active compounds. mdpi.com For instance, employing this compound in a Biginelli or Hantzsch-type reaction could lead to novel dihydropyrimidine or dihydropyridine scaffolds bearing the substituted benzophenone moiety. researchgate.net This strategy represents a highly atom-economical and convergent approach to synthesizing complex, drug-like molecules. nih.govmdpi.com

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsTemperatureTimeYield (%)
FluorinationSelectfluor®, CH₃CN60°C6 h~75
NitrationHNO₃/H₂SO₄, 0°C0–5°C2 h~65

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic proton environments and substituent positions. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while chloro/fluoro substituents split signals due to coupling (e.g., J₃-F ~12 Hz) .
    • 19F NMR : Confirms fluorine incorporation (δ -110 to -120 ppm for aromatic F) .
  • IR Spectroscopy :
    • Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Carbonyl (C=O) stretch at ~1680 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion [M⁺] at m/z 279.6 (C₁₃H₈ClFNO₃) with fragmentation peaks indicating loss of Cl (Δ m/z 35) or NO₂ (Δ m/z 46) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.3 (d, J=8.5 Hz, H-2), 7.6 (m)
19F NMRδ -115 ppm (d, J=12 Hz)
IR1680 cm⁻¹ (C=O), 1520/1350 cm⁻¹

Advanced: How can researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from impurities, isomerism, or overlapping signals. Strategies include:

Cross-Validation :

  • Combine multiple techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping peaks) .
  • Use high-resolution MS (HRMS) to confirm molecular formulas .

Alternative Methods :

  • X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation (e.g., bond angles, substituent positions) .

Computational Modeling :

  • Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Example : A study resolved discrepancies in nitro group positioning by synthesizing a regioisomer and comparing its ¹H NMR shifts to computational predictions .

Advanced: What strategies improve regioselectivity in nitration reactions of halogenated benzophenones?

Methodological Answer:
Regioselectivity in nitration is influenced by:

Electronic Effects :

  • Electron-withdrawing groups (Cl, F) direct nitration to meta positions. Use directing groups (e.g., –NO₂ temporarily) to block undesired sites .

Steric Hindrance :

  • Bulky substituents (e.g., –CF₃) can block specific positions. Adjust solvent polarity (e.g., nitrobenzene vs. acetic acid) to modulate reactivity .

Catalysis :

  • Zeolites or ionic liquids enhance selectivity by stabilizing transition states .

Case Study : A 78% yield of 3-nitro-4-chloro derivative was achieved using H₂SO₄ as both catalyst and solvent, leveraging its ability to protonate the carbonyl and activate the ring .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group.
  • Moisture : Keep desiccated (silica gel) to avoid hydrolysis of the carbonyl group.
  • Temperature : Stable at ≤25°C; prolonged storage at higher temperatures leads to decomposition (evidenced by yellowing or precipitate formation) .

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Drug Design : The electron-deficient aromatic system interacts with enzyme active sites (e.g., kinase inhibitors).
    • Example: Analogues with –NO₂ groups show activity in tyrosine kinase inhibition assays .
  • Proteolysis-Targeting Chimeras (PROTACs) : The benzophenone core serves as a linker in bifunctional molecules targeting protein degradation .

Q. Experimental Design :

Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., –CF₃ instead of –Cl) and test in enzyme assays .

Crystallography : Co-crystallize with target proteins to map binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.